molecular formula C20H21ClN2O3S B403048 2-[(2-chlorobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide

2-[(2-chlorobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide

Cat. No.: B403048
M. Wt: 404.9g/mol
InChI Key: KRWZKQOPASDONY-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a dihydro-benzo[1,4]dioxin moiety, and a propylidene-hydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with thioglycolic acid under basic conditions to form the benzylsulfanyl-acetic acid intermediate.

    Synthesis of the Dihydro-benzo[1,4]dioxin Intermediate: This involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst to form the dihydro-benzo[1,4]dioxin moiety.

    Coupling Reaction: The final step involves the coupling of the benzylsulfanyl-acetic acid intermediate with the dihydro-benzo[1,4]dioxin intermediate in the presence of a hydrazine derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the benzylsulfanyl moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Amino-substituted derivatives.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-benzylsulfanyl)-acetic acid derivatives: Compounds with similar benzylsulfanyl and acetic acid moieties.

    Dihydro-benzo[1,4]dioxin derivatives: Compounds with similar dihydro-benzo[1,4]dioxin structures.

    Hydrazide derivatives: Compounds with similar hydrazide linkages.

Uniqueness

2-[(2-chlorobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21ClN2O3S

Molecular Weight

404.9g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylideneamino]acetamide

InChI

InChI=1S/C20H21ClN2O3S/c1-2-17(14-7-8-18-19(11-14)26-10-9-25-18)22-23-20(24)13-27-12-15-5-3-4-6-16(15)21/h3-8,11H,2,9-10,12-13H2,1H3,(H,23,24)/b22-17+

InChI Key

KRWZKQOPASDONY-OQKWZONESA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSCC1=CC=CC=C1Cl)/C2=CC3=C(C=C2)OCCO3

SMILES

CCC(=NNC(=O)CSCC1=CC=CC=C1Cl)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CCC(=NNC(=O)CSCC1=CC=CC=C1Cl)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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